molecular formula C15H15NO2 B594536 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide CAS No. 1261896-44-9

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide

Cat. No.: B594536
CAS No.: 1261896-44-9
M. Wt: 241.29
InChI Key: KLLWGJYDRRKDNX-UHFFFAOYSA-N
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Description

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide is a synthetic biphenyl derivative of significant interest in medicinal chemistry and drug discovery. The compound features a carboxamide group at the 3-position of one phenyl ring and a hydroxy group at the 4'-position of the second ring, with dimethyl substitutions on the amide nitrogen. This molecular architecture is representative of a privileged scaffold in the design of bioactive molecules. Biphenyl carboxamide derivatives have demonstrated considerable potential in oncology research, particularly through structure-based drug design approaches. Specifically, related 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have been developed as potent and selective PKMYT1 inhibitors, representing a promising therapeutic strategy for CCNE1-amplified breast cancers that currently lack effective treatments . The biphenyl core structure serves as a versatile template that allows for strategic substitutions to optimize binding interactions with target proteins . Furthermore, substituted biphenyl compounds have shown diverse pharmacological activities, with research applications extending to antiviral, anticancer, and neurodegenerative disease investigations . The presence of both hydroxy and dimethylcarboxamide functional groups on the biphenyl scaffold provides key pharmacophoric elements that enable hydrogen bonding and hydrophobic interactions with biological targets. This compound is intended for research applications exclusively, including use as a chemical reference standard, intermediate in organic synthesis, or building block for developing novel therapeutic agents. Strictly For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)15(18)13-5-3-4-12(10-13)11-6-8-14(17)9-7-11/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLWGJYDRRKDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683570
Record name 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-44-9
Record name 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide exhibit anticancer properties. For instance, a study highlighted the synthesis of derivatives that showed significant cytotoxic effects against human lung cancer cell lines (A549) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay. The synthesized compounds indicated promising results in inhibiting cancer cell proliferation due to their structural similarity to known anticancer agents .

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated its ability to suppress inflammation markers, making it a candidate for developing anti-inflammatory medications. Molecular docking studies further supported its potential by showing favorable interactions with target proteins involved in inflammatory pathways .

3. Enzyme Inhibition

Inhibitory effects on enzymes such as α-amylase have been observed, suggesting potential applications in managing diabetes. The inhibition percentage was quantitatively assessed using spectrophotometric methods, demonstrating the compound's efficacy in reducing enzyme activity .

Material Science Applications

1. Dye and Pigment Production

The biphenyl structure of this compound allows it to be utilized as a dye intermediate in the synthesis of various pigments for textiles and plastics. Its stability and color properties make it suitable for these applications .

2. Corrosion Inhibition

Research has shown that similar compounds can serve as effective corrosion inhibitors in metal protection applications. The mechanism involves adsorption onto metal surfaces, forming a protective layer that mitigates corrosion processes .

Environmental Applications

1. Bioremediation Potential

Studies have suggested that derivatives of biphenyl compounds can be employed in bioremediation efforts to degrade environmental pollutants. Their chemical structure allows them to interact with various contaminants, facilitating microbial degradation processes .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Significant cytotoxicity against A549 cells
Anti-inflammatory Effective suppression of inflammation markers
Enzyme Inhibition Notable inhibition of α-amylase activity
Dye Production Utilized as a dye intermediate for textiles
Corrosion Inhibition Effective in protecting metals from corrosion
Bioremediation Potential for degrading environmental pollutants

Comparison with Similar Compounds

The following analysis compares 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide with structurally and functionally related biphenyl carboxamides, focusing on substituent effects, synthetic routes, and biological activities.

Structural Analogues with Modified Substituents
Compound Name Substituents Key Properties/Activities Reference
This compound 4'-OH, 3-(N,N-dimethylcarboxamide) Discontinued commercial availability; polar substituents suggest moderate solubility
N-((4-phenoxyphenyl)sulfonyl)-2',3'-dichloro-[1,1'-biphenyl]-3-carboxamide (24) 2',3'-Cl, 3-(sulfonamide) Carbonic anhydrase inhibitor; 98.3% HPLC purity, HRMS confirmed
N-((4-phenoxyphenyl)sulfonyl)-3',4'-dimethoxy-[1,1'-biphenyl]-3-carboxamide (25) 3',4'-OMe, 3-(sulfonamide) 99.7% HPLC purity; electron-donating groups enhance solubility
N,N-Dimethyl-[1,1'-biphenyl]-3-carboxamide No 4'-OH, 3-(N,N-dimethylcarboxamide) Used in cycloaddition reactions; lower polarity due to absence of 4'-OH
N-(4-hydroxybiphenyl-3-yl)acetamide 4'-OH, 3-acetamide (non-dimethyl) Structural analog with acetamide group; potential metabolite or precursor

Key Observations :

  • Polarity and Solubility: The 4'-hydroxy group in the target compound increases hydrophilicity compared to non-hydroxylated analogs like N,N-Dimethyl-[1,1'-biphenyl]-3-carboxamide. Sulfonamide derivatives (e.g., compounds 24, 25) exhibit even higher polarity due to the sulfonyl group .
  • Biological Activity : Sulfonamide analogs (e.g., 24) are potent carbonic anhydrase inhibitors, whereas dimethylcarboxamide derivatives (e.g., the target compound) may lack this activity due to the absence of a sulfonamide zinc-binding motif .
  • Synthetic Flexibility : The target compound’s dimethylamide group is synthetically accessible via carbodiimide-mediated coupling, similar to methods used for sulfonamide derivatives .
Analogues with Extended Pharmacophores
Compound Name Structural Features Biological Relevance Reference
2'-(((2S,3R,4R,5R,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide (46) Biphenyl linked to a glycosyl moiety FmlH lectin antagonist; targets uropathogenic E. coli
N-[6-(cis-2,6-Dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide Trifluoromethoxy and morpholine substituents Hedgehog pathway modulator; high bioavailability

Key Observations :

  • Glycosylation : Compound 46 demonstrates how appending sugar moieties to the biphenyl core can enhance target specificity (e.g., bacterial lectin binding) compared to the simpler hydroxy-dimethylamide structure .
  • Electron-Withdrawing Groups : The trifluoromethoxy group in the Hedgehog pathway modulator improves metabolic stability and membrane permeability, a feature absent in the target compound .
Physicochemical and Spectroscopic Comparisons
  • NMR Data : The target compound’s 4'-hydroxy group would produce a downfield-shifted proton (~5-6 ppm) in $^1$H NMR, distinct from methoxy (3-4 ppm) or chloro (7-8 ppm) substituents in analogs like 24 and 25 .
  • HRMS: The molecular ion [M+H]$^+$ for this compound (C${15}$H${15}$NO$_2$) would be 242.1176, differing significantly from sulfonamide derivatives (e.g., compound 24: 498.0336) .

Biological Activity

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compound 1, particularly against HIV-1. It has been shown to exhibit significant activity in cytoprotection assays against clinically relevant HIV-1 variants. The compound's ability to inhibit viral replication is attributed to its interaction with the reverse transcriptase enzyme, which is crucial for viral replication. The binding affinity of compound 1 to the active site of reverse transcriptase has been quantified through molecular docking studies, revealing a favorable interaction profile with a binding energy of approximately -6.7 kcal/mol .

Anticancer Properties

Compound 1 has also demonstrated promising anticancer activity across various cancer cell lines. In vitro studies indicated that it exhibits potent antiproliferative effects against human colon adenocarcinoma (HT-29), breast cancer (MCF-7), and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating a strong potential for further development as an anticancer agent .

Table 1: Anticancer Activity of Compound 1

Cancer Cell LineIC50 (µM)
HT-2915
MCF-712
A54918

Anti-inflammatory Effects

The compound has shown anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2). Inhibition assays revealed that compound 1 selectively inhibited COX-2 activity with a selectivity ratio comparable to standard anti-inflammatory drugs such as meloxicam. This suggests its potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of compound 1 involve several pathways:

  • Inhibition of Viral Replication : By binding to the reverse transcriptase enzyme, compound 1 disrupts the viral life cycle, reducing viral load in infected cells.
  • Antiproliferative Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Pathway : Compound 1 inhibits the production of prostaglandins by blocking COX enzymes, thereby reducing inflammation.

Study on Antiviral Efficacy

A study conducted on HIV-1 variants demonstrated that compound 1 effectively reduced viral replication in vitro. The research involved treating infected cell lines with varying concentrations of the compound and measuring viral load through quantitative PCR. Results indicated a dose-dependent decrease in viral RNA levels, supporting its potential as an antiviral agent .

Anticancer Study

Another investigation evaluated the anticancer efficacy of compound 1 on various tumor cell lines. The study utilized MTT assays to assess cell viability post-treatment with the compound. The findings revealed significant reductions in cell viability at concentrations as low as 10 µM across multiple cancer types, indicating robust anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via condensation reactions using biphenyl precursors functionalized with hydroxyl and carboxamide groups. For example, intermediate steps may involve coupling 3-carboxybiphenyl derivatives with dimethylamine under catalytic conditions (e.g., EDCI/HOBt). Post-synthesis, intermediates should be purified via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterized using 1^1H NMR (to confirm dimethylamide protons at δ 2.8–3.2 ppm) and LC–MS (to verify molecular ion peaks and purity >95%) .
  • Validation : Compare spectral data with structurally analogous compounds, such as 4-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid derivatives, to confirm regioselectivity .

Q. How can the solubility of this compound be optimized for in vitro assays?

  • Methodology : Use computational tools (e.g., COSMO-RS) to predict solubility in solvents like DMSO or aqueous buffers. Experimentally, perform phase-solubility studies by dissolving the compound in DMSO (10 mM stock) and diluting into PBS (pH 7.4) while monitoring precipitation via dynamic light scattering (DLS). Adjust pH or employ co-solvents (e.g., PEG-400) if aggregation occurs .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure to confirm the biphenyl backbone and substituent positions. For example, similar biphenyl carboxamides exhibit dihedral angles of 15–25° between aromatic rings .
  • 1^1H/13^{13}C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to differentiate N,N-dimethyl groups (sharp singlets) and hydroxyl protons (broad signals at δ 5–6 ppm) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying regions for functionalization (e.g., adding electron-withdrawing groups to the biphenyl ring).
  • Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs). Prioritize derivatives with ΔG < −8 kcal/mol .
  • Validate predictions via synthesis and bioassays, creating a feedback loop to refine computational models .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-analysis : Compile data from multiple studies, normalizing activity metrics (e.g., IC50_{50}) against control compounds. Use statistical tools (ANOVA, Tukey’s test) to identify outliers.
  • Experimental replication : Test the compound under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate variables like assay interference or batch-to-batch variability .
  • Mechanistic studies : Probe off-target effects via kinome-wide profiling or metabolomics to explain discrepancies .

Q. What strategies mitigate degradation during long-term storage?

  • Methodology :

  • Stability testing : Store the compound under varied conditions (4°C, −20°C, argon atmosphere) and monitor degradation via HPLC at 0, 3, 6, and 12 months.
  • Lyophilization : Prepare a lyophilized form with cryoprotectants (e.g., trehalose) to enhance shelf life.
  • Degradant identification : Use LC–MS/MS to characterize degradation products (e.g., hydrolyzed carboxamide to carboxylic acid) and adjust storage conditions accordingly .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodology :

  • Scaffold modification : Synthesize derivatives with variations in the hydroxyl position (e.g., 2'- or 3'-hydroxy), alkyl chain length (ethyl vs. dimethyl), and aromatic substitution (halogens, methoxy).
  • Data integration : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity. Prioritize modifications that improve potency >2-fold .

Data and Contradiction Management

Q. How should researchers address conflicting spectral data in published studies?

  • Methodology :

  • Cross-validation : Replicate published synthetic protocols and compare NMR/LC–MS results. Discrepancies may arise from solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) or impurities.
  • Collaborative verification : Share samples with independent labs for blind analysis, ensuring consistency in instrumentation (e.g., 400 MHz vs. 600 MHz NMR) .

Q. What computational tools are recommended for reaction optimization?

  • Methodology :

  • Reaction path search : Use quantum chemistry software (Gaussian, ORCA) to model transition states and identify low-energy pathways.
  • Machine learning : Train models on reaction databases (Reaxys) to predict optimal catalysts or solvents (e.g., toluene for Suzuki couplings) .

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